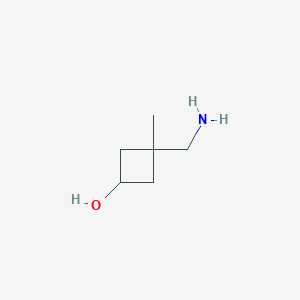
3-(Aminomethyl)-3-methylcyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-3-methylcyclobutan-1-ol is an organic compound with a unique structure that includes a cyclobutane ring substituted with an aminomethyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-methylcyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methylcyclobutanone with formaldehyde and ammonia under reductive amination conditions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure hydrogenation and efficient catalysts can enhance the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-3-methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-methylcyclobutanone or 3-methylcyclobutanone derivatives.
Reduction: Formation of various amines or alcohols depending on the reducing agent used.
Substitution: Formation of substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-3-methylcyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-3-methylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)cyclobutan-1-ol: Lacks the methyl group, resulting in different chemical properties.
3-(Hydroxymethyl)-3-methylcyclobutan-1-ol: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different reactivity.
3-(Aminomethyl)-3-methylcyclopentanol: Contains a cyclopentane ring instead of a cyclobutane ring, affecting its steric and electronic properties.
Uniqueness
3-(Aminomethyl)-3-methylcyclobutan-1-ol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
3-(aminomethyl)-3-methylcyclobutan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-6(4-7)2-5(8)3-6/h5,8H,2-4,7H2,1H3 |
Clave InChI |
CAVVKWWXGNFWDC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


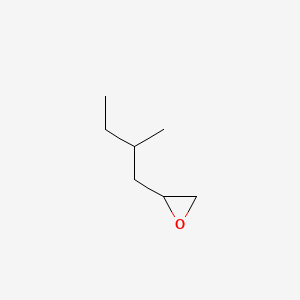
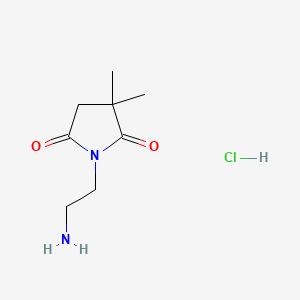
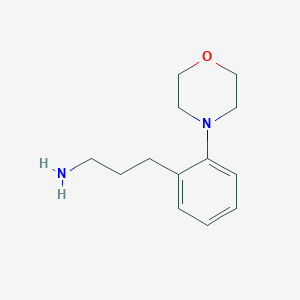
![3-(Benzo[b]thiophen-3-yl)-3-methylbutan-1-amine](/img/structure/B13605045.png)
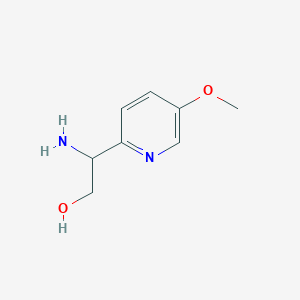
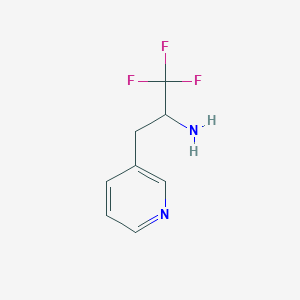
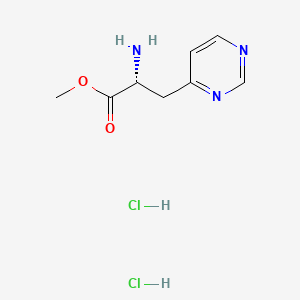
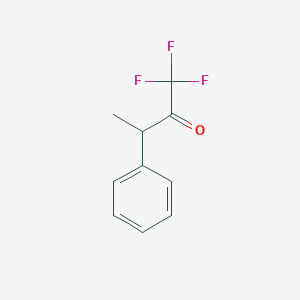
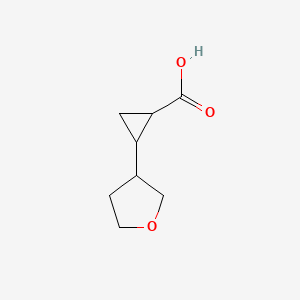
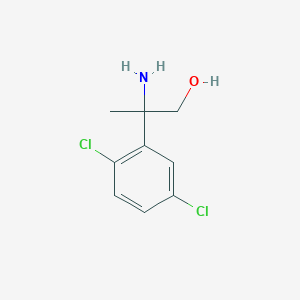

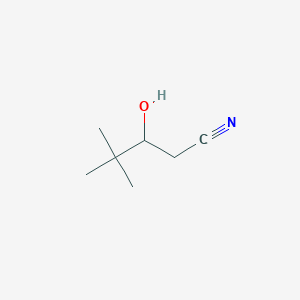

![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13605117.png)
